molecular formula C22H19F3N4O2S B14975951 N-(2,5-difluorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,5-difluorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B14975951
M. Wt: 460.5 g/mol
InChI Key: XQEJCNBLJCTBPD-UHFFFAOYSA-N
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Description

“N-(2,5-difluorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that features multiple functional groups, including fluorinated aromatic rings, a pyrimidine core, and a thioacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-difluorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrimidine core: Starting from appropriate precursors, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the fluorobenzyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the thioacetamide moiety: This could be achieved through thiolation reactions followed by acylation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Enzyme inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be useful in drug development.

Medicine

    Pharmacological studies: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material science: The unique structural features of the compound might make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2,5-difluorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzyme active sites: Inhibiting enzyme activity by occupying the active site.

    Interacting with receptors: Modulating receptor activity by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-2-{[6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(2,5-difluorophenyl)-2-{[6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

The presence of multiple fluorine atoms and the specific arrangement of functional groups in “N-(2,5-difluorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide” may confer unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Properties

Molecular Formula

C22H19F3N4O2S

Molecular Weight

460.5 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H19F3N4O2S/c23-14-3-1-13(2-4-14)10-29-8-7-18-16(11-29)21(31)28-22(27-18)32-12-20(30)26-19-9-15(24)5-6-17(19)25/h1-6,9H,7-8,10-12H2,(H,26,30)(H,27,28,31)

InChI Key

XQEJCNBLJCTBPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)CC4=CC=C(C=C4)F

Origin of Product

United States

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